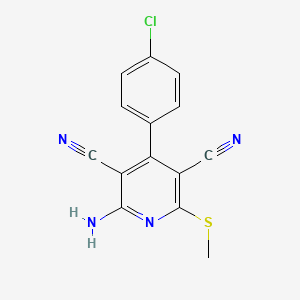

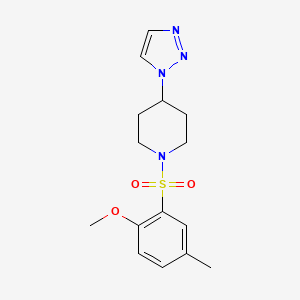

![molecular formula C7H4ClN3O2 B2453397 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-80-7](/img/structure/B2453397.png)

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C6H4ClN3. It has a molecular weight of 153.57 . This compound is a solid at room temperature and is stored in a refrigerator .

Synthesis Analysis

A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate as starting materials by multistep reactions under microwave assistance . The structures of these compounds were characterized using various techniques such as 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine was characterized using 1H NMR, MS, and elemental analysis . The InChI code for this compound is 1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H .Chemical Reactions Analysis

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine involves a series of reactions starting from 2,3-dichloropyridine and hydrazine hydrate . The reactions were carried out under microwave assistance, providing several advantages such as high yields, facile work-up, and environmental friendliness .Physical And Chemical Properties Analysis

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine is a solid at room temperature . It has a molecular weight of 153.57 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Antifungal Activities

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated antifungal activities. For example, a study by Wang et al. (2018) showed that a specific compound with this structure exhibited inhibitory effects against various fungal species, including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018). Similarly, a study by Yang et al. (2015) reported weak antifungal activity for a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines (Yang et al., 2015).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical calculations of these compounds have been a focus of several studies. For example, Mu et al. (2015) characterized 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine using various spectroscopic techniques and X-ray diffraction, contributing to a deeper understanding of its structural properties (Mu et al., 2015).

Synthesis and Pharmacological Assessment

Karpina et al. (2019) developed a method for synthesizing novel 1,2,4-triazolo[4,3-a]pyridine derivatives and conducted a pharmacological assessment of these compounds, highlighting their potential in drug development (Karpina et al., 2019).

Other Applications

Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and evaluated their antifungal and insecticidal activities (Xu et al., 2017). In another study, Reichelt et al. (2010) presented a palladium-catalyzed synthesis method for these compounds, indicating their versatility in chemical synthesis (Reichelt et al., 2010).

Wirkmechanismus

Target of Action

Triazole compounds, which include this molecule, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It’s suggested that the 1,2,4-triazolo pyridine ring in the compound may interact with the amino-acid residue on the surface of its targets, which may be responsible for its bioactivity .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also suggested to be a CYP1A2 inhibitor .

Result of Action

Some compounds in the triazole class have shown moderate antiproliferative activities against cancer cells , but it’s unclear if this specific compound has similar effects.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Zukünftige Richtungen

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazolo[4,3-a]pyridine analogues are areas of ongoing research . The therapeutic importance of triazole derivatives has been confirmed in the literature, leading to the synthesis and study of these compounds .

Eigenschaften

IUPAC Name |

8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWXVFKDBCHREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

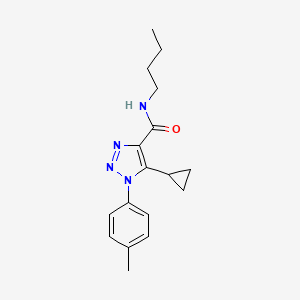

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)

![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)

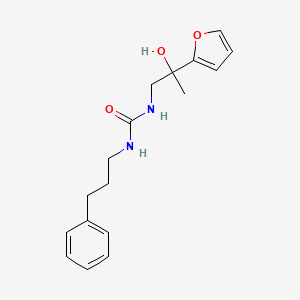

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453328.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)